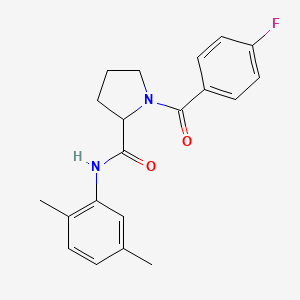
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'DMPF' and is known for its ability to inhibit the activity of certain enzymes in the human body.
科学研究应用
DMPF has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, which are involved in the breakdown of proteins in the body. This inhibition can lead to a variety of potential applications, including the treatment of diseases such as cancer and inflammation.
作用机制
The mechanism of action of DMPF involves the formation of a covalent bond between the compound and the active site of the target enzyme. This bond prevents the enzyme from carrying out its normal function, leading to a decrease in protein breakdown. The specific interactions between DMPF and the target enzyme vary depending on the enzyme in question, but generally involve interactions between the fluorobenzoyl group and the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPF are largely dependent on the specific enzyme that is being inhibited. In general, however, inhibition of protein breakdown can lead to a decrease in inflammation and cell proliferation. DMPF has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using DMPF in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of a target enzyme without affecting other enzymes in the body. However, the use of DMPF can also be limited by its potential toxicity and the difficulty of synthesizing the compound in large quantities.
未来方向
There are many potential future directions for research involving DMPF. One area of interest is the development of new inhibitors that are more potent and selective than DMPF. Additionally, researchers are exploring the potential use of DMPF in combination with other drugs to increase its effectiveness in treating diseases such as cancer. Finally, there is ongoing research into the potential side effects of DMPF and ways to mitigate these effects in order to make the compound safer for use in humans.
合成方法
The synthesis of DMPF involves multiple steps, starting with the reaction of 2,5-dimethylphenylamine with ethyl chloroformate to form ethyl 2,5-dimethylphenylcarbamate. This intermediate product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the final product, N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. The purity of the compound can be increased through recrystallization and column chromatography.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-6-14(2)17(12-13)22-19(24)18-4-3-11-23(18)20(25)15-7-9-16(21)10-8-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWGSFRFZIKYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)
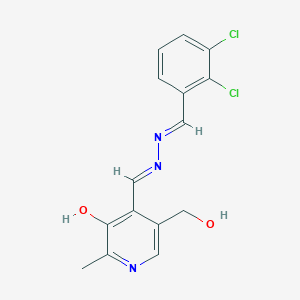
![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)
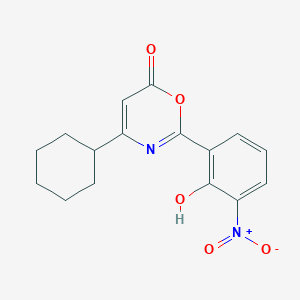
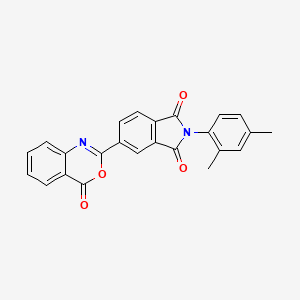
![8-allyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056449.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6056466.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
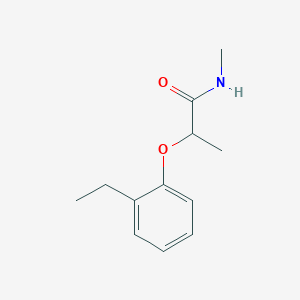
![5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B6056495.png)